molecular formula C14H20O2 B6289582 1-Methyl-4-(phenylmethoxy)cyclohexanol CAS No. 1256546-58-3

1-Methyl-4-(phenylmethoxy)cyclohexanol

Cat. No.: B6289582
CAS No.: 1256546-58-3
M. Wt: 220.31 g/mol
InChI Key: WXRSXYREYMFVPA-UHFFFAOYSA-N
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Description

1-Methyl-4-(phenylmethoxy)cyclohexanol is a cyclohexanol derivative with a methyl group at the 1-position and a phenylmethoxy (-OCH2Ph) substituent at the 4-position. The phenylmethoxy group introduces steric bulk and electronic effects distinct from simpler substituents like isopropyl or alkenyl groups found in related compounds.

Properties

IUPAC Name

1-methyl-4-phenylmethoxycyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(15)9-7-13(8-10-14)16-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRSXYREYMFVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(phenylmethoxy)cyclohexanol can be achieved through several routes. One common method involves the reaction of 1-methylcyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

1-Methyl-4-(phenylmethoxy)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

1-Methyl-4-(phenylmethoxy)cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a solvent and reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(phenylmethoxy)cyclohexanol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The following table summarizes critical differences between 1-Methyl-4-(phenylmethoxy)cyclohexanol and similar cyclohexanol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Natural Occurrence Key Applications/Properties
This compound Phenylmethoxy (-OCH2Ph) C₁₄H₂₀O₂ 220.31 Synthetic* Potential pharmaceutical intermediates (inferred)
β-Terpineol Isopropenyl C₁₀H₁₈O 154.25 Essential oils Flavoring, antimicrobial activity
Menthol (1-Methyl-4-(1-methylethyl)-) Isopropyl C₁₀H₂₀O 156.27 Peppermint oils Cooling agent, respiratory therapeutics
4-Methyl-1-phenylcyclohexanol Phenyl C₁₃H₁₈O 190.28 Synthetic Undefined (structural studies)
Cyclohexanol, 1-methyl-4-(1-methylethenyl)- Methylethenyl C₁₀H₁₈O 154.25 Pine oils Antimicrobial, fragrance

*Note: The phenylmethoxy group is uncommon in natural sources, suggesting synthetic origins.

Impact of Substituents on Physicochemical Properties

  • Volatility : Smaller substituents (e.g., isopropenyl in β-Terpineol) enhance volatility, making these compounds prevalent in essential oils . The phenylmethoxy group likely reduces volatility due to increased molecular weight and steric hindrance.
  • Solubility : Polar groups like methoxy improve water solubility, whereas hydrophobic substituents (phenyl, isopropyl) favor lipid solubility. The phenylmethoxy group may balance polarity, enabling diverse solvent compatibility .
  • Biological Activity: Menthol’s isopropyl group enables TRPM8 receptor activation (cooling sensation) .

Flavor and Fragrance Industry

Menthol and β-Terpineol are widely used in cooling agents and food flavorings due to their sensory properties . In contrast, the phenylmethoxy derivative’s bulkier structure may limit its use in volatile formulations but could stabilize aroma profiles in non-volatile matrices.

Challenges and Limitations

  • Toxicity Data: Evidence on 4-Methyl-1-cyclohexanemethanol (a related alcohol) indicates hepatotoxicity in high doses , underscoring the need for targeted toxicity studies on phenylmethoxy derivatives.
  • Synthetic Complexity : The phenylmethoxy group may complicate synthesis and purification compared to simpler analogs, affecting scalability .

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